1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-2-one: Similar structure but with a different position of the bromine atom.
1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine instead of bromine.
1-(4-Amino-3-(methylthio)phenyl)-3-iodopropan-2-one: Iodine instead of bromine.
Uniqueness: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the amino, methylthio, and bromopropanone groups provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-amino-3-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
YESRYMUGFGJCPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC(=O)CBr)N |
Origin of Product |
United States |
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